2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether
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Overview
Description
2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
Preparation Methods
The synthesis of 2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether involves multiple steps, starting with the preparation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving hydrazine and appropriate aldehydes or ketones . The final step involves the etherification of the 2,6-dimethylphenyl group with the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold under suitable conditions .
Chemical Reactions Analysis
2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated for its antileishmanial and antimalarial activities, showing superior activity compared to standard drugs.
Cancer Research: The pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold has been investigated as a potential inhibitor of CDK2, a target for cancer treatment.
Catalysis: The compound’s structure makes it a candidate for use as a ligand in transition-metal catalysis.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it targets the enzyme Lm-PTR1, leading to inhibition of the parasite’s growth . In cancer research, it inhibits CDK2/cyclin A2, disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives, such as:
- CAAC–IPr derivatives*: Used in transition-metal catalysis due to their steric and electronic properties .
Pyrazolo[3,4-d]pyrimidine: Another scaffold with potential CDK2 inhibitory activity.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
2,6-Dimethylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} ether stands out due to its unique combination of pharmacological and catalytic properties, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H20N6O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenoxy)methyl]-10-(4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6O/c1-14-7-9-17(10-8-14)28-21-18(11-24-28)22-25-19(26-27(22)13-23-21)12-29-20-15(2)5-4-6-16(20)3/h4-11,13H,12H2,1-3H3 |
InChI Key |
QSCDBCUSRDUQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=C(C=CC=C5C)C |
Origin of Product |
United States |
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